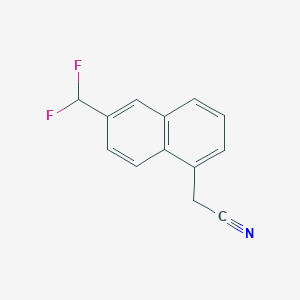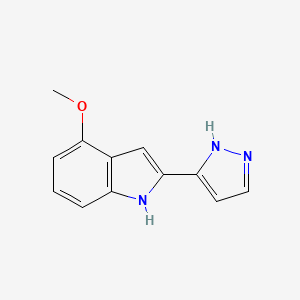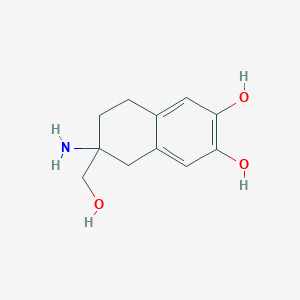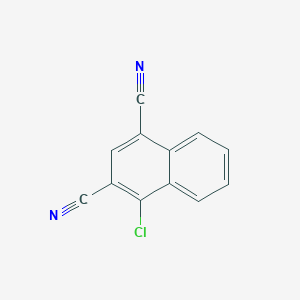
6-Fluoro-4-hydroxychroman-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-hydroxychroman-2-carboxamide is a fluorinated organic compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboxamide group attached to a chroman ring structure. It is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and development projects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxychroman-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the chroman ring structure.
Hydroxylation: Addition of the hydroxyl group to the chroman ring.
Carboxamidation: Formation of the carboxamide group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow reactors, to achieve higher yields and purity. These methods often employ hydrogenation and bromination steps, followed by fluorination and carboxamidation .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-hydroxychroman-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-fluoro-4-oxochroman-2-carboxamide .
Applications De Recherche Scientifique
6-Fluoro-4-hydroxychroman-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-hydroxychroman-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide): An antiviral drug that selectively inhibits RNA-dependent RNA polymerase
T-1105 (3-hydroxypyrazine-2-carboxamide): Another antiviral compound with a similar mechanism of action.
Uniqueness
6-Fluoro-4-hydroxychroman-2-carboxamide is unique due to its chroman ring structure, which imparts distinct chemical and biological properties compared to other fluorinated carboxamides. Its combination of a fluorine atom, hydroxyl group, and carboxamide group makes it a versatile compound for various research applications .
Propriétés
Formule moléculaire |
C10H10FNO3 |
|---|---|
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C10H10FNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-3,7,9,13H,4H2,(H2,12,14) |
Clé InChI |
CEXPRWNIWYMOOL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=CC(=C2)F)OC1C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)




![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)

![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)

![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)

![1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)
